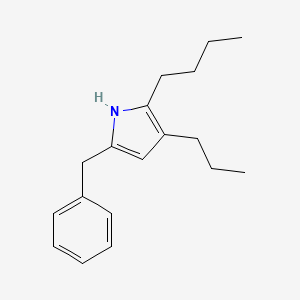
5-Benzyl-2-butyl-3-propyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-2-butyl-3-propyl-1H-pyrrole (5-BBP) is an organic compound with a unique chemical structure. It is a cyclic hydrocarbon that consists of a six-membered ring with five carbon atoms and one nitrogen atom. 5-BBP is a highly versatile compound that has a wide range of applications in scientific research, including its use in biochemical and physiological studies. In
科学的研究の応用
5-Benzyl-2-butyl-3-propyl-1H-pyrrole has been used in a wide range of scientific research applications due to its unique chemical structure. It has been used as a model compound to study the effects of cyclic hydrocarbons on the properties of other organic molecules. Additionally, it has been used to study the effects of cyclic hydrocarbons on enzyme activity and the binding of small molecules to proteins. Furthermore, 5-Benzyl-2-butyl-3-propyl-1H-pyrrole has been used as a model compound to study the effects of cyclic hydrocarbons on the physical properties of materials, such as their solubility, melting point, and boiling point.
作用機序
The mechanism of action of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole is not well understood. However, it is believed that the cyclic structure of the molecule allows it to interact with other molecules in a unique way. It is thought that the cyclic structure of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole allows it to form hydrogen bonds with other molecules, which can affect their physical and chemical properties. Additionally, it is believed that the cyclic structure of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole allows it to form van der Waals interactions with other molecules, which can also affect their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole are not well understood. However, it is believed that the cyclic structure of the molecule allows it to interact with other molecules in a unique way. It is thought that the cyclic structure of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole allows it to form hydrogen bonds with other molecules, which can affect their physical and chemical properties. Additionally, it is believed that the cyclic structure of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole allows it to form van der Waals interactions with other molecules, which can also affect their properties.
実験室実験の利点と制限
The advantages of using 5-Benzyl-2-butyl-3-propyl-1H-pyrrole in lab experiments include its relatively low cost, its availability in a variety of forms (powder, liquid, etc.), and its wide range of applications. Additionally, 5-Benzyl-2-butyl-3-propyl-1H-pyrrole is relatively stable and does not require special storage conditions. The main limitation of using 5-Benzyl-2-butyl-3-propyl-1H-pyrrole in lab experiments is that its mechanism of action is not well understood, which can make it difficult to predict the effects of the compound on other molecules.
将来の方向性
There are several potential future directions for the use of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole in scientific research. One potential direction is to further explore the effects of the compound on enzyme activity and the binding of small molecules to proteins. Additionally, further research could be done to explore the effects of the compound on the physical properties of materials, such as their solubility, melting point, and boiling point. Finally, further research could be done to explore the potential applications of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole in drug development and other medical applications.
合成法
The synthesis of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole is a relatively simple procedure that involves the reaction of benzyl bromide and butyl bromide with propylmagnesium bromide. The reaction is carried out in an inert atmosphere and is typically performed at a temperature of 0-5°C. The reaction is catalyzed by a Lewis acid, such as zinc chloride or aluminum chloride, and the product is isolated by column chromatography.
特性
IUPAC Name |
5-benzyl-2-butyl-3-propyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-3-5-12-18-16(9-4-2)14-17(19-18)13-15-10-7-6-8-11-15/h6-8,10-11,14,19H,3-5,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAMCTDBBVHKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(N1)CC2=CC=CC=C2)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2-butyl-3-propyl-1H-pyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



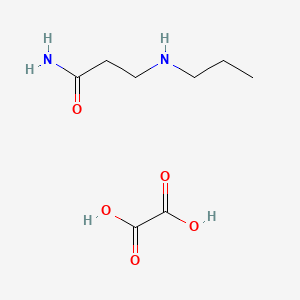
![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)
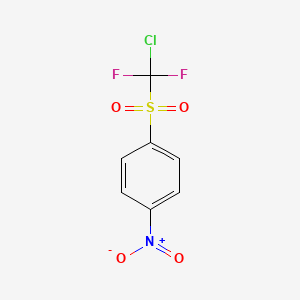
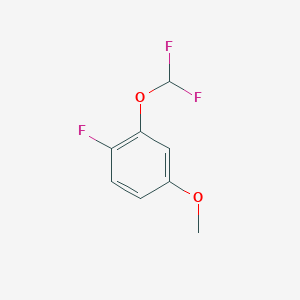


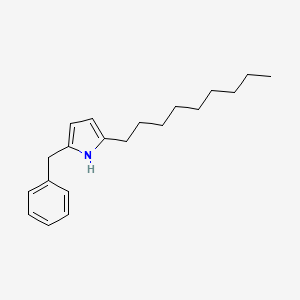

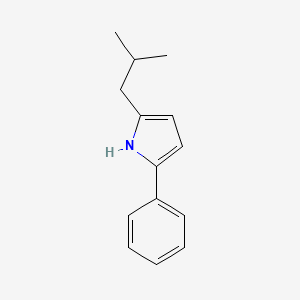

![2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6335806.png)
![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)